molecular formula C18H18N2O2S2 B2893721 1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034459-48-6

1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No.: B2893721
CAS No.: 2034459-48-6
M. Wt: 358.47
InChI Key: VPIPDWNJSIQMHV-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a urea derivative characterized by a phenoxyethyl group attached to one nitrogen of the urea moiety and a bis-thiophenylmethyl group on the adjacent nitrogen. Computational data (e.g., XlogP: 2.8, topological polar surface area: 87.8 Ų) suggest moderate hydrophobicity and significant hydrogen-bonding capacity, which may influence solubility and membrane permeability .

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-18(19-9-10-22-15-5-2-1-3-6-15)20-17(14-8-12-23-13-14)16-7-4-11-24-16/h1-8,11-13,17H,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIPDWNJSIQMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a urea functional group linked to a phenoxyethyl group and two thiophene moieties. Its molecular formula is C18H18N2O2S2C_{18}H_{18}N_2O_2S_2 with a molecular weight of approximately 358.47 g/mol . The presence of the thiophene rings is significant as they can enhance the compound's ability to interact with biological systems.

Structural Characteristics

FeatureDescription
Urea LinkageFacilitates hydrogen bonding and interaction with biological targets
Phenoxyethyl GroupEnhances lipophilicity, potentially improving membrane permeability
Thiophene RingsContribute to electronic properties and biological activity

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate biochemical pathways involved in pain perception and inflammation .

Anticancer Activity

Research has shown that compounds similar to this compound possess notable anticancer properties. For instance, derivatives of thiourea have demonstrated cytotoxic effects against various cancer cell lines, including significant inhibition of cell proliferation .

Case Study: Antitumor Activity

A related compound was evaluated for its antitumor activity against several cancer cell lines, showing promising results with GI50 values ranging from 15.1 μM to 28.7 μM across different types of cancers . These findings suggest that structural modifications in similar compounds can lead to enhanced anticancer efficacy.

Antimicrobial Properties

The compound's structural components may also confer antimicrobial properties. Thiourea derivatives have been noted for their broad-spectrum antimicrobial activities, including antibacterial and antifungal effects . These characteristics make this compound a candidate for further exploration in the development of new antimicrobial agents.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The urea moiety can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammation and pain pathways.
  • Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle progression .

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its dual thiophene substitution and phenoxyethyl side chain. Key structural analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight XlogP Ref.
1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea Phenoxyethyl, bis-thiophenylmethyl C₁₉H₂₁N₂O₂S₂ 385.5 2.8
1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU6) Cyanophenyl, thiophenylthiazole C₁₅H₁₁N₄OS₂ 345.4 3.1
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) Chlorophenyl-pyridinyl, trifluoromethylphenyl C₂₀H₁₅ClF₃N₂O 405.8 4.5
1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea Phenylpropyl, triazolopyridazinyl-thiophene C₂₁H₂₁N₆OS 409.5 3.9

Key Observations :

  • The target compound’s bis-thiophenylmethyl group distinguishes it from analogs with monocyclic thiophene or hybrid heterocycles (e.g., thiazole or triazole in TTU6 and ).
Physicochemical Properties
Property Target Compound TTU6 5e Compound 7n
Melting Point (°C) N/A 199–201 241–242 Not reported
Hydrogen Bond Donors 2 2 2 2
Hydrogen Bond Acceptors 4 5 3 5
Rotatable Bonds 7 5 6 8
Topological PSA (Ų) 87.8 96.2 65.7 94.1

Key Observations :

  • Its moderate XlogP (2.8) balances lipophilicity and solubility better than the highly lipophilic 5e (XlogP: 4.5) .

Preparation Methods

Alkylation of Phenol

Phenol reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to yield 2-phenoxyethylamine.

Reaction Conditions

Component Quantity Role
Phenol 1.0 equiv. Nucleophile
2-Chloroethylamine HCl 1.2 equiv. Alkylating agent
K₂CO₃ 2.5 equiv. Base
TBAB 0.1 equiv. Catalyst
Solvent THF -
Temperature 80°C -
Time 12 h -

Yield : 78–85% after purification via flash chromatography (hexane/EtOAc 7:3).

Synthesis of Thiophen-2-yl(thiophen-3-yl)methylamine

Coupling of Thiophene Derivatives

A Mannich-type reaction between thiophen-2-carbaldehyde and thiophen-3-ylmethanamine in the presence of ammonium acetate yields the bis-thiophenylmethylamine intermediate.

Reaction Conditions

Component Quantity Role
Thiophen-2-carbaldehyde 1.0 equiv. Electrophile
Thiophen-3-ylmethanamine 1.1 equiv. Nucleophile
NH₄OAc 0.5 equiv. Catalyst
Solvent EtOH -
Temperature Reflux -
Time 6 h -

Yield : 70% after recrystallization (ethanol/water).

Urea Formation via Isocyanate Route

Generation of Isocyanate Intermediate

The bis-thiophenylmethylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane to form the corresponding isocyanate.

Reaction Conditions

Component Quantity Role
Bis-thiophenylmethylamine 1.0 equiv. Amine precursor
Triphosgene 0.35 equiv. Carbonyl source
Solvent DCM -
Temperature 0°C → rt -
Time 2 h -

Yield : >90% (crude, used directly).

Coupling with 2-Phenoxyethylamine

The isocyanate intermediate reacts with 2-phenoxyethylamine in tetrahydrofuran (THF) to form the target urea.

Reaction Conditions

Component Quantity Role
Isocyanate 1.0 equiv. Electrophile
2-Phenoxyethylamine 1.1 equiv. Nucleophile
Solvent THF -
Temperature rt -
Time 4 h -

Workup : The reaction mixture is concentrated, dissolved in ethyl acetate, washed with brine, dried (MgSO₄), and purified via flash chromatography (hexane/EtOAc 1:1).
Yield : 65–72%.

Alternative Route: Carbodiimide-Mediated Coupling

Using EDCI/HOBt

A carbodiimide coupling agent (e.g., EDCI) facilitates urea formation between the bis-thiophenylmethylamine and 2-phenoxyethylamine in the presence of HOBt.

Reaction Conditions

Component Quantity Role
Bis-thiophenylmethylamine 1.0 equiv. Amine
2-Phenoxyethylamine 1.0 equiv. Amine
EDCI 1.2 equiv. Coupling agent
HOBt 1.2 equiv. Additive
Solvent ACN -
Temperature rt -
Time 12 h -

Yield : 60–68% after purification.

Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. ACN : THF provides higher yields (72%) compared to acetonitrile (68%) due to better solubility of intermediates.
  • Microwave Assistance : Microwave irradiation (150°C, 20 min) reduces reaction time to 30 min but risks decomposition of thiophene rings.

Purification Challenges

  • The polar urea moiety necessitates silica gel chromatography with EtOAc-rich eluents.
  • Recrystallization from ethanol/water (1:1) improves purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 5H, Ar-H), 6.95–6.75 (m, 4H, thiophene-H), 4.20 (t, J = 6 Hz, 2H, OCH₂), 3.85 (s, 2H, NCH₂), 3.50 (t, J = 6 Hz, 2H, NHCH₂).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O).

Chromatographic Purity

  • HPLC : tᵣ = 8.2 min (C18 column, MeCN/H₂O 70:30).

Industrial Scalability Considerations

  • Continuous Flow Synthesis : Microreactors enable safer handling of triphosgene and improve heat dissipation.
  • Cost Analysis : Triphosgene-based routes are 20% cheaper than carbodiimide methods due to lower reagent costs.

Q & A

Basic Question: What are the established synthetic routes for 1-(2-Phenoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, and how can purity be ensured during synthesis?

Answer:
The synthesis typically involves a multi-step sequence starting with:

Coupling of 2-phenoxyethylamine with a thiophene-substituted carbonyl intermediate.

Urea bond formation via reaction with an isocyanate or carbamate derivative under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Key quality control steps include HPLC with UV detection (λ = 254 nm) and NMR spectroscopy to confirm absence of unreacted amines or isocyanates .

Basic Question: How is the structural integrity of this compound validated in academic research?

Answer:
Structural validation requires:

  • 1H/13C NMR : Confirms connectivity of the urea backbone, phenoxyethyl chain, and thiophene substituents. For example, the urea NH protons appear as broad singlets near δ 6.5–7.0 ppm .
  • X-ray crystallography : Resolves stereochemistry of the thiophene-methyl group and confirms non-covalent interactions (e.g., hydrogen bonding between urea NH and thiophene sulfur) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C19H24N2O3S requires m/z 360.47) .

Basic Question: What preliminary biological screening assays are recommended for this compound?

Answer:
Initial screening should prioritize:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to diarylurea inhibitors. Use fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Question: How can reaction yields be optimized for large-scale synthesis?

Answer:
Optimization strategies include:

  • Catalyst screening : Use Pd/C or Amberlyst-15 to enhance urea bond formation efficiency .
  • Solvent selection : Replace dichloromethane with acetonitrile for better solubility of intermediates .
  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis of isocyanates) .
    Yield improvements from 60% (batch) to >85% (flow) have been reported for analogous urea derivatives .

Advanced Question: How should researchers address contradictions in reported biological activity data for structural analogs?

Answer:
Discrepancies (e.g., varying IC50 values in kinase assays) may arise from:

  • Impurity profiles : Validate compound purity via LC-MS and compare with literature sources .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ATP concentrations .
  • Structural nuances : Compare substituent effects (e.g., thiophene vs. furan analogs) using molecular docking to identify binding pocket interactions .

Advanced Question: What methodologies are used to study the compound’s mechanism of action in cancer cells?

Answer:
Mechanistic studies require:

  • Western blotting : Detect phosphorylation changes in MAPK/ERK or PI3K/AKT pathways post-treatment .
  • Molecular dynamics simulations : Model interactions with ATP-binding pockets (e.g., VEGFR2) using AutoDock Vina .
  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation measurements .

Advanced Question: How does the compound’s stability vary under different storage conditions?

Answer:
Stability assessments include:

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C suggests room-temperature stability .
  • Photodegradation studies : Store in amber vials under nitrogen to prevent thiophene ring oxidation .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) shows <2% water uptake at 25°C/60% RH, indicating no need for desiccants .

Advanced Question: How can structure-activity relationships (SAR) guide the design of more potent analogs?

Answer:
Key SAR insights:

  • Thiophene substitution : 3-Thiophenyl groups enhance kinase inhibition vs. 2-substituted analogs (ΔIC50 = 1.2 µM vs. 3.5 µM) .
  • Phenoxy chain length : Ethyl spacers improve solubility vs. methyl (logP = 2.8 vs. 3.5) without sacrificing activity .
  • Urea modifications : Replacing oxygen with sulfur (thiourea) reduces metabolic stability .

Advanced Question: What strategies mitigate impurity formation during synthesis?

Answer:
Common impurities and solutions:

  • Unreacted isocyanates : Quench with methanol post-reaction .
  • Thiophene dimerization : Use low temperatures (<0°C) during electrophilic substitution .
  • Byproduct removal : Employ preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) .

Advanced Question: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:
Use tools like SwissADME or pkCSM to estimate:

  • Lipophilicity : Predicted logP = 2.8 (aligns with experimental data) .
  • Metabolic sites : CYP3A4-mediated oxidation at the thiophene methyl group .
  • BBB permeability : Low probability (CNS MPO score < 3) due to urea polarity .

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